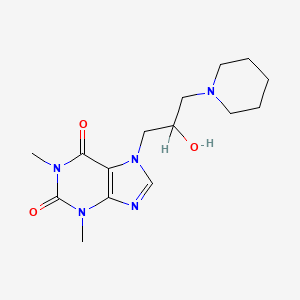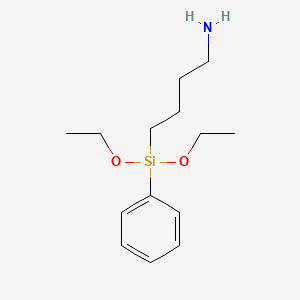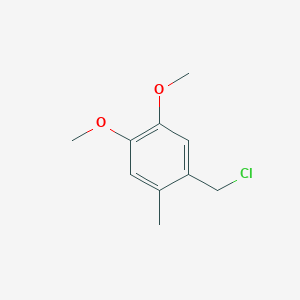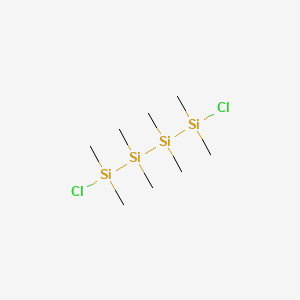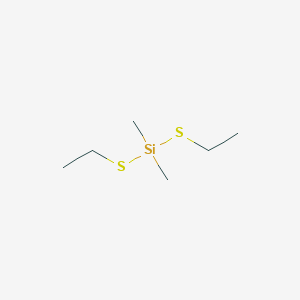
Silane, bis(ethylthio)dimethyl-
Descripción general
Descripción
Silane, bis(ethylthio)dimethyl- is an organosilicon compound characterized by the presence of silicon, sulfur, and ethyl groups. This compound is part of the broader class of silanes, which are silicon-based compounds with various organic and inorganic substituents. Silanes are known for their versatility and are used in a wide range of applications, including as adhesion promoters, coupling agents, and in the synthesis of other organosilicon compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, bis(ethylthio)dimethyl- typically involves the reaction of dimethyldichlorosilane with ethanethiol in the presence of a base. The reaction proceeds as follows:
(CH3)2SiCl2+2C2H5SH→(CH3)2Si(SC2H5)2+2HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The product, silane, bis(ethylthio)dimethyl-, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of silane, bis(ethylthio)dimethyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a catalyst, such as a tertiary amine, can enhance the reaction rate and yield. The product is then separated from the reaction mixture using distillation columns and further purified to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Silane, bis(ethylthio)dimethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethylthio groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amino or alkoxy silanes.
Aplicaciones Científicas De Investigación
Silane, bis(ethylthio)dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized as a coupling agent in the production of advanced materials, such as composites and coatings.
Mecanismo De Acción
The mechanism of action of silane, bis(ethylthio)dimethyl- involves the formation of stable silicon-sulfur bonds. These bonds enhance the compound’s ability to interact with various substrates, making it an effective coupling agent. The ethylthio groups provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds with inorganic surfaces and the modification of organic molecules through nucleophilic substitution.
Comparación Con Compuestos Similares
Silane, bis(ethylthio)dimethyl- can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Lacks the ethylthio groups and is less reactive.
Bis(trimethylsilyl) sulfide: Contains trimethylsilyl groups instead of ethylthio groups, resulting in different reactivity and applications.
Triethoxysilane: Contains ethoxy groups instead of ethylthio groups, making it more suitable for hydrolysis and condensation reactions.
The uniqueness of silane, bis(ethylthio)dimethyl- lies in its combination of silicon and sulfur atoms, which provides a balance of stability and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
bis(ethylsulfanyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16S2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMZDYXUAZUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS[Si](C)(C)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16S2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506118 | |
| Record name | Bis(ethylsulfanyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-34-8 | |
| Record name | Bis(ethylsulfanyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


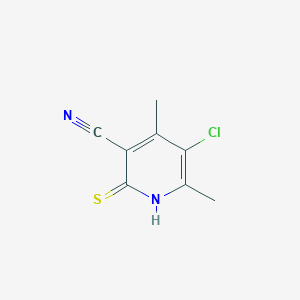
![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)
![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)
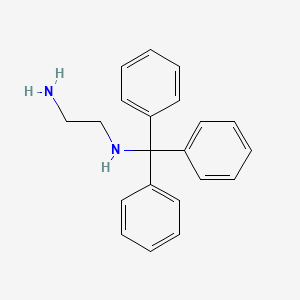

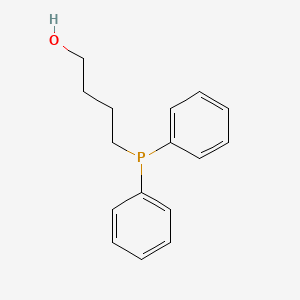
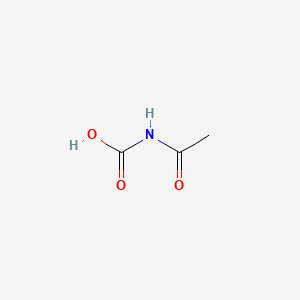
![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)


